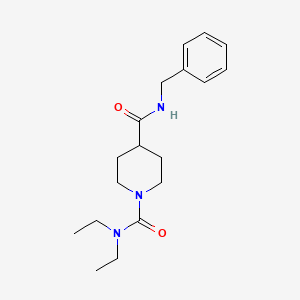![molecular formula C18H23NO B5401040 N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, also known as DMBCN, is a synthetic compound with potential applications in scientific research. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide binds to sigma-1 receptors, which are located in various tissues, including the brain, heart, and lungs. Sigma-1 receptors are involved in various physiological processes, including pain, mood, and cognition. N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to modulate the activity of these receptors, leading to changes in cellular signaling, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as dopamine and glutamate, in the brain. It has also been shown to increase the expression of various genes involved in cellular signaling and protein synthesis. In addition, N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has several advantages for lab experiments. It is a selective sigma-1 receptor agonist, which allows for the specific modulation of these receptors. It is also relatively stable and easy to synthesize. However, N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in vivo. In addition, its effects on sigma-1 receptors may be influenced by other factors, such as the presence of other ligands.
Direcciones Futuras
For the study of N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide include the development of more potent and selective sigma-1 receptor agonists and the study of its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide can be synthesized using various methods, including the Stille coupling reaction, Suzuki-Miyaura coupling reaction, and Buchwald-Hartwig amination reaction. The Stille coupling reaction involves the reaction of 3,4-dimethylphenyl iodide with bicyclo[6.1.0]non-2-ene-9-carboxylic acid, followed by the addition of palladium catalyst and triphenylphosphine. The Suzuki-Miyaura coupling reaction involves the reaction of 3,4-dimethylphenylboronic acid with bicyclo[6.1.0]non-2-ene-9-carboxylic acid, followed by the addition of palladium catalyst and potassium carbonate. The Buchwald-Hartwig amination reaction involves the reaction of 3,4-dimethylphenyl iodide with bicyclo[6.1.0]non-2-ene-9-carboxamide, followed by the addition of palladium catalyst and tri-tert-butylphosphine.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for sigma-1 receptors, which are involved in various physiological processes, including pain, mood, and cognition. N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has been used as a tool to study the role of sigma-1 receptors in these processes. It has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(2Z)-N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-12-9-10-14(11-13(12)2)19-18(20)17-15-7-5-3-4-6-8-16(15)17/h5,7,9-11,15-17H,3-4,6,8H2,1-2H3,(H,19,20)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBGWYPDYQRNEJ-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2C=CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2/C=C\CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5400983.png)
![5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5400987.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5400994.png)
![3-methyl-6-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5400999.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5401014.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)
![N-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}ethyl)urea dihydrochloride](/img/structure/B5401053.png)

![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)